1-Ethyl-3-methylpentyl Acetate

Description

Nomenclature and Definitive Structural Representation of 1-Ethyl-3-methylpentyl Acetate (B1210297)

1-Ethyl-3-methylpentyl acetate, a member of the ester functional group, is systematically named based on the structure of the alcohol and the carboxylic acid from which it is derived. The name indicates an acetate group attached to a branched eight-carbon alkyl chain.

The compound is also known by several synonyms, which include:

Acetic acid 1-ethyl-3-methylpentyl ester spectrumchemical.com

5-Methyl-3-heptyl acetate calpaclab.com

Acetic acid 5-methyl-3-heptyl ester calpaclab.com

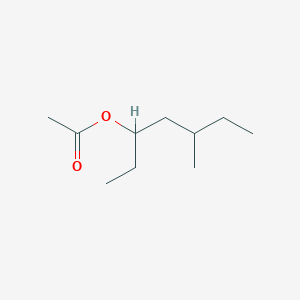

The structural formula of this compound features a heptyl backbone with a methyl group at the 5th carbon position and the acetate group attached to the 3rd carbon. This arrangement classifies it as a branched secondary alkyl acetate. Its molecular formula is C10H20O2. spectrumchemical.combldpharm.comchemicalbook.com The structure is represented by the SMILES code CCC(C)CC(CC)OC(C)=O. bldpharm.com

Key Chemical Data for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C10H20O2 | spectrumchemical.combldpharm.comchemicalbook.com |

| Molecular Weight | 172.26 g/mol | bldpharm.comchemicalbook.com |

| CAS Registry Number | 375855-08-6 | calpaclab.combldpharm.comchemicalbook.com |

Overview of Branched Alkyl Acetates in Contemporary Chemical Research

Branched alkyl acetates, the chemical class to which this compound belongs, are subjects of significant interest in various areas of chemical research. Their molecular architecture, characterized by non-linear alkyl chains, imparts specific steric and electronic properties that are explored in synthetic and physical organic chemistry.

A primary area of research involves studying the influence of steric hindrance on reaction rates and mechanisms. The branched structure of the alkyl group can significantly affect the accessibility of the ester's carbonyl group to nucleophiles. For instance, studies on the alkaline hydrolysis of highly branched acetates provide quantitative data on how the size and branching of the alkyl group impact reaction kinetics, which is crucial for understanding steric effects in chemical transformations. dtic.mil The synthesis of these compounds is often achieved through the esterification of the corresponding primary or secondary branched alcohols. dtic.milacs.org

In synthetic organic chemistry, branched alkyl acetates serve as important substrates and intermediates. They are utilized in stereoselective reactions, where the chiral environment of the branched chain can influence the stereochemical outcome of a reaction. For example, research has demonstrated the use of racemic branched alkyl-substituted allylic acetates in highly regio- and enantioselective iridium-catalyzed allylic alkylation reactions with malonates. researchgate.net Furthermore, acetates, including branched variants, can be employed as alkylating agents in Friedel-Crafts reactions, a fundamental method for forming carbon-carbon bonds with aromatic systems. beilstein-journals.org

The physical properties of branched alkyl acetates are also a focus of research. Studies on the thermodynamic properties of aqueous solutions of alkyl acetates, including branched isomers, reveal how chain branching affects solute-water interactions. acs.org The hydrophobic nature of alkyl groups plays a critical role in these interactions, influencing properties like solubility and partial molar volume. acs.orgomicsonline.org This research is fundamental to understanding the behavior of organic molecules in aqueous environments. The functionalization of the alkyl unit in these compounds also opens pathways for the synthesis of novel bifunctional molecules from readily available starting materials. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylheptan-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-8(3)7-10(6-2)12-9(4)11/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEXFYWUSJAMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659848 | |

| Record name | 5-Methylheptan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375855-08-6 | |

| Record name | 3-Heptanol, 5-methyl-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375855-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylheptan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies of 1 Ethyl 3 Methylpentyl Systems

Molecular Structure and Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical and chemical properties. For a flexible molecule like 1-ethyl-3-methylpentyl acetate (B1210297), a multitude of conformations are possible due to rotation around its single bonds.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules. nih.govnih.gov These methods allow for the calculation of the potential energy surface of the molecule, revealing the energies of different conformers. For 1-ethyl-3-methylpentyl acetate, conformational analysis would focus on the rotation around the C-C bonds in the 1-ethyl-3-methylpentyl group and the C-O bond of the ester group.

The key dihedral angles that define the conformation of the alkyl chain would be systematically varied to locate the stable conformers (energy minima). The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. It is expected that staggered conformations, such as anti and gauche arrangements, would be more stable than eclipsed conformations due to reduced torsional strain. ochem4free.info For instance, the anti conformation is generally more stable than the gauche conformation due to less van der Waals strain. ochem4free.info

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-Anti | 180, 180 | 0.00 | 55.3 |

| Anti-Gauche | 180, 60 | 0.80 | 20.4 |

| Gauche-Anti | 60, 180 | 0.85 | 18.9 |

| Gauche-Gauche | 60, 60 | 1.70 | 5.4 |

This table presents hypothetical data for illustrative purposes, based on typical energy differences between conformers in similar alkyl systems.

While quantum chemical methods provide high accuracy, their computational cost can be prohibitive for large-scale conformational searches. Molecular mechanics (MM) and semiempirical methods offer a more computationally efficient alternative for optimizing the geometry of flexible alkyl chains. nih.govwikipedia.org

Molecular mechanics force fields model a molecule as a collection of atoms connected by springs, with potential energy functions describing bonded and non-bonded interactions. nih.gov These methods are particularly well-suited for rapidly exploring the vast conformational space of an alkyl chain and identifying low-energy conformers.

Semiempirical methods, based on the Hartree-Fock formalism, simplify the calculations by making approximations and using parameters derived from experimental data. wikipedia.orgnih.gov Methods like PM6 and PM7 have been developed to provide a balance between computational speed and accuracy. nih.gov These methods can be used to refine the geometries of conformers identified through molecular mechanics or to perform initial conformational searches.

Table 2: Comparison of Computational Methods for Alkyl Chain Optimization

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics, empirical force fields | Very fast, suitable for large systems and long simulations | Accuracy depends on the quality of the force field, does not describe electronic properties |

| Semiempirical Methods (e.g., PM7) | Simplified quantum mechanics with empirical parameters | Faster than ab initio and DFT, provides electronic information | Less accurate than higher-level methods, parameterization dependent |

| Density Functional Theory (DFT) | Quantum mechanics based on electron density | Good balance of accuracy and computational cost | Can be computationally demanding for large systems |

Prediction of Thermochemical and Electronic Properties

Computational methods can also be used to predict various thermochemical and electronic properties of molecules, providing insights into their stability and reactivity.

The acidity constant (pKa) is a crucial parameter for understanding the behavior of a compound in different environments. Computational methods can be employed to estimate the pKa of molecules, including complex structures like perfluoroalkyl carboxylic acids (PFCAs) with branched alkyl chains. Studies have shown that the degree and position of branching in the perfluoroalkyl chain can significantly influence the pKa value. tandfonline.comnih.gov

Generally, a higher degree of branching in the perfluoroalkyl chain leads to a lower estimated pKa value. nih.gov The effect is most pronounced when the branching is closest to the carboxylic acid group. nih.gov Therefore, a perfluoroalkyl carboxylic acid with a 1-ethyl-3-methylpentyl branch would be expected to be a stronger acid than its linear counterpart. The calculation of pKa often involves a thermodynamic cycle and requires accurate calculation of the Gibbs free energies of the acid and its conjugate base in the gas phase and in solution. researchgate.net

Table 3: Predicted Influence of Branching on the pKa of a Perfluoroalkyl Carboxylic Acid

| Compound | Structure | Predicted pKa |

|---|---|---|

| Linear Perfluoroalkyl Carboxylic Acid | CF3(CF2)nCOOH | ~0-1 |

| Branched Perfluoroalkyl Carboxylic Acid (Hypothetical) | (C7H15)CF(CF2)nCOOH | <0 |

This table illustrates the general trend of decreasing pKa with increased branching, based on findings from computational studies of PFCAs. tandfonline.comnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized on the oxygen atoms of the ester group, particularly the non-carbonyl oxygen, which has lone pairs of electrons. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack.

Other reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of a molecule's reactivity. researchgate.netmdpi.com

Table 4: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -10.5 | Electron-donating ability |

| LUMO Energy | ELUMO | 1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 12.0 | Chemical stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 6.0 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | 1.69 | Propensity to accept electrons |

This table presents hypothetical values based on typical ranges for similar ester compounds.

Molecular Dynamics Simulations of this compound in Various Media

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamics and interactions of molecules in different environments. mdpi.com An MD simulation of this compound in various media, such as water, ethanol (B145695), or a non-polar solvent like hexane, would reveal how the solvent affects its conformation and dynamics.

The simulation would involve defining a force field for the ester and the solvent molecules, placing them in a simulation box, and solving Newton's equations of motion over time. The resulting trajectory can be analyzed to obtain information about the radial distribution functions (describing the solvation shell structure), hydrogen bonding (if applicable), and the conformational dynamics of the ester. For example, studies on other esters have used MD simulations to investigate hydrolysis reactions and the effects of cosolutes. rug.nlacs.org

Table 5: Key Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Choice |

|---|---|---|

| Force Field | Describes the potential energy of the system | OPLS-AA, CHARMM, AMBER |

| Solvent Model | Represents the solvent molecules | TIP3P (for water), explicit solvent molecules |

| Ensemble | Thermodynamic conditions of the simulation | NPT (constant number of particles, pressure, and temperature) |

| Temperature | Temperature of the simulation | 298 K (room temperature) |

| Pressure | Pressure of the simulation | 1 atm |

| Simulation Time | Duration of the simulation | Nanoseconds to microseconds |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Branched Esters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. scispace.com This approach is particularly valuable for predicting the properties of unmeasured compounds, thereby reducing the need for extensive experimental work. nih.gov In the context of branched esters like this compound, QSPR models can be developed to predict properties such as boiling point, a critical parameter for many industrial applications.

The boiling points of aliphatic esters are influenced by several factors, including molecular size, the degree of branching, and the polarity of the molecule. scispace.com Larger molecules tend to have higher boiling points due to increased van der Waals forces. libretexts.org However, increased branching can lead to a more compact molecular structure, which may result in a lower boiling point compared to a linear isomer of the same molecular weight. stackexchange.com

To construct a QSPR model, molecular descriptors that quantify these structural features are employed. Topological indices, which are numerical values derived from the molecular graph, are particularly useful as they can be calculated directly from the chemical structure without the need for experimental data. scispace.com

A study by Osaghi and Safa developed a robust QSPR model for predicting the normal boiling points (NBPs) of a series of aliphatic esters, including both linear and branched structures. scispace.com This model utilized a combination of the modified Xu index (mXu) and atom-type-based AI topological indices (AI(–CH3) and AI(–O–)). The mXu index is primarily related to the molecular size, while the AI indices provide information about specific atomic environments within the molecule, such as the presence of methyl groups and ester oxygen atoms, which relate to branching and polarity, respectively. scispace.com

The multiple linear regression (MLR) model developed in their study is represented by the following equation:

NBP (K) = 47.969 (± 0.771) mXu - 19.389 (± 1.487) AI(–CH3) + 70.339 (± 17.584) AI(–O–) + 124.935 (± 5.068)

This equation demonstrates a strong correlation between the selected topological indices and the experimental boiling points, with a squared correlation coefficient (R²) of 0.994. scispace.com The positive coefficient for the mXu index confirms that the boiling point increases with molecular size. Conversely, the negative coefficient for the AI(–CH3) index suggests that a higher number of methyl groups (indicative of more branching) leads to a decrease in the boiling point. The positive coefficient for the AI(–O–) index highlights the contribution of the polar ester group to the boiling point.

To illustrate the application of this QSPR model, the following interactive data table presents a selection of branched acetate esters analogous to this compound, along with their experimental normal boiling points and the values of the topological descriptors used in the model.

Table 1: Experimental and Predicted Normal Boiling Points of Selected Branched Acetate Esters

| Compound Name | Molecular Formula | Experimental NBP (K) | mXu | AI(–CH3) | AI(–O–) | Predicted NBP (K) |

| Isopropyl acetate | C5H10O2 | 362.2 | 3.536 | 0.500 | 0.250 | 363.9 |

| Isobutyl acetate | C6H12O2 | 391.2 | 4.036 | 0.500 | 0.250 | 387.8 |

| sec-Butyl acetate | C6H12O2 | 385.6 | 4.061 | 0.333 | 0.250 | 388.9 |

| Isopentyl acetate | C7H14O2 | 415.2 | 4.536 | 0.500 | 0.250 | 411.7 |

| 3-Methyl-2-butyl acetate | C7H14O2 | 409.2 | 4.586 | 0.667 | 0.250 | 409.7 |

| 1,2-Dimethylpropyl acetate | C7H14O2 | 404.2 | 4.586 | 0.667 | 0.250 | 409.7 |

| 1-Ethylpropyl acetate | C7H14O2 | 410.2 | 4.586 | 0.333 | 0.250 | 416.1 |

| 1,3-Dimethylbutyl acetate | C8H16O2 | 428.2 | 5.086 | 0.667 | 0.250 | 433.6 |

| This compound | C10H20O2 | - |

Note: The topological indices and predicted NBP for this compound are not available in the cited study but could be calculated using the same methodology.

Synthesis Methodologies for 1 Ethyl 3 Methylpentyl Acetate

Classical Esterification Pathways and Optimization

The most fundamental and widely employed method for the synthesis of 1-Ethyl-3-methylpentyl Acetate (B1210297) is the Fischer-Speier esterification. This classical pathway involves the reaction of the corresponding alcohol, 1-ethyl-3-methylpentanol, with acetic acid in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk The reaction is a reversible process, and its optimization is crucial for achieving high yields. masterorganicchemistry.comthermofisher.com

The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The nucleophilic oxygen atom of 1-ethyl-3-methylpentanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, 1-Ethyl-3-methylpentyl Acetate, and regenerate the acid catalyst. masterorganicchemistry.com

Optimization of this equilibrium-driven reaction typically involves two main strategies based on Le Chatelier's principle:

Use of Excess Reactant: Employing a large excess of either the alcohol or acetic acid can shift the equilibrium towards the product side. thermofisher.com Economically, the less expensive reactant is typically used in excess. thermofisher.com

Removal of Water: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by incorporating dehydrating agents.

The choice of acid catalyst also plays a significant role. While concentrated sulfuric acid is common, other catalysts like p-toluenesulfonic acid are also effective. masterorganicchemistry.comresearchgate.net The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent side reactions, particularly the dehydration of the secondary alcohol, 1-ethyl-3-methylpentanol.

Table 1: Factors for Optimizing Classical Esterification of Branched Secondary Alcohols

| Parameter | Condition | Rationale | Potential Issues |

| Reactant Ratio | Use excess acetic acid | Shifts equilibrium to favor product formation (Le Chatelier's Principle). thermofisher.com | Complicates purification; requires neutralization and removal of excess acid. |

| Catalyst | Sulfuric Acid (H₂SO₄) | Strong proton source, effective in small amounts. chemguide.co.ukthermofisher.com | Can cause charring or dehydration of the alcohol at high temperatures. |

| p-Toluenesulfonic Acid (TsOH) | Solid, less corrosive alternative to H₂SO₄. masterorganicchemistry.com | May be less active, requiring longer reaction times or higher temperatures. | |

| Water Removal | Dean-Stark Apparatus | Continuously removes water via azeotropic distillation, driving the reaction to completion. | Requires a solvent that forms an azeotrope with water (e.g., toluene, hexane). |

| Temperature | Reflux | Increases reaction rate. | Must be controlled to avoid alcohol dehydration or other side reactions. thermofisher.com |

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are critical concepts in the synthesis of more complex molecules containing multiple functional groups. In the specific synthesis of this compound from its precursor alcohol, 1-ethyl-3-methylpentanol, the challenge of regioselectivity is minimal as there is only one hydroxyl group available for esterification.

However, the principles of chemoselectivity are paramount if the substrate were to contain other acid-sensitive functional groups. Chemoselective synthesis would necessitate the use of milder reaction conditions or catalysts that specifically target the hydroxyl group for acetylation without affecting other parts of the molecule. For instance, instead of strong mineral acids, milder activators of the carboxylic acid could be used.

One established method for achieving high chemoselectivity is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds under much milder, neutral conditions and at room temperature, thus preserving other sensitive functional groups that would not withstand the harsh conditions of Fischer esterification.

Another approach involves converting acetic acid into a more reactive derivative, such as acetyl chloride or acetic anhydride. chemguide.co.uk The reaction of 1-ethyl-3-methylpentanol with these reagents is typically faster and irreversible, often proceeding at lower temperatures. The use of a non-nucleophilic base, such as pyridine, is common in these reactions to neutralize the HCl or acetic acid byproduct. organic-chemistry.org This method provides excellent chemoselectivity for the hydroxyl group.

Enantioselective Synthesis of Chiral Isomers of this compound

The structure of this compound contains two chiral centers, meaning it can exist as a mixture of four stereoisomers. The synthesis of a single, specific enantiomer or diastereomer requires an enantioselective approach. Such methods are crucial in fields like fragrance and pharmaceutical chemistry, where different stereoisomers can have distinct biological activities or sensory properties.

A primary strategy for achieving enantioselectivity is through enzymatic kinetic resolution of the precursor alcohol, 1-ethyl-3-methylpentanol. Lipases are a class of enzymes that can selectively catalyze the acylation of one enantiomer of a racemic alcohol much faster than the other.

In a typical kinetic resolution process, the racemic 1-ethyl-3-methylpentanol is reacted with an acyl donor, such as vinyl acetate or acetic anhydride, in the presence of a lipase (B570770) catalyst, often an immobilized form like Candida antarctica lipase B (CALB). The enzyme will preferentially catalyze the formation of the acetate ester from one enantiomer of the alcohol, for example, the (R)-enantiomer. This results in a mixture containing the enantioenriched (R)-1-Ethyl-3-methylpentyl Acetate and the unreacted, enantioenriched (S)-1-ethyl-3-methylpentanol. These two compounds can then be separated by standard chromatographic techniques. The efficiency of this process is measured by the enantiomeric excess (e.e.) of the product and the conversion rate.

Table 2: Representative Data on Enzymatic Kinetic Resolution for Secondary Alcohol Acylation

| Enzyme Source | Acyl Donor | Substrate Type | Typical Conversion (%) | Product Enantiomeric Excess (e.e.) (%) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Branched Secondary Alcohol | ~50 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Acetic Anhydride | Aliphatic Secondary Alcohol | ~45-50 | >98 |

| Candida rugosa Lipase (CRL) | Ethyl Acetate (Transesterification) | Secondary Alcohol | Variable | Moderate to High (>90) |

Catalytic Systems in the Formation of Branched Acetate Esters

The choice of catalyst is a defining factor in the synthesis of this compound, influencing reaction rate, yield, and environmental impact. Catalytic systems can be broadly categorized as homogeneous, heterogeneous, and biological.

Homogeneous Catalysts: These are soluble in the reaction medium and include traditional strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net They are highly effective due to their excellent contact with reactants. core.ac.uk However, their major drawback is the difficulty of separation from the product mixture, often requiring neutralization and washing steps that generate waste. researchgate.net

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. This category includes acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides like sulfated zirconia. organic-chemistry.org The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture through simple filtration, which allows for catalyst recycling and simplifies product purification. organic-chemistry.org They are often considered "greener" alternatives to homogeneous catalysts. For sterically hindered alcohols like 1-ethyl-3-methylpentanol, the pore size and surface area of the solid catalyst are critical parameters for ensuring accessibility to the active sites.

Biocatalysts (Enzymes): As discussed in the context of enantioselective synthesis, lipases are highly efficient catalysts for esterification. They operate under very mild conditions (near-neutral pH and low temperatures), exhibiting high chemo-, regio-, and stereoselectivity. nih.gov Immobilizing the enzyme on a solid support further enhances its stability and allows for its recovery and reuse, combining the benefits of heterogeneous catalysis with the selectivity of enzymes.

Table 3: Comparison of Catalytic Systems for Branched Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, HCl, TsOH | High activity, low cost. researchgate.net | Corrosive, difficult to separate, waste generation. researchgate.netcore.ac.uk |

| Heterogeneous | Acidic resins, Zeolites, Silica Chloride | Easily separated and recyclable, less corrosive. organic-chemistry.org | Lower activity than homogeneous, potential for pore diffusion limitations. |

| Biocatalysts | Immobilized Lipases (e.g., CALB) | High selectivity (chemo-, regio-, enantio-), mild conditions, environmentally friendly. nih.gov | Higher cost, sensitivity to temperature and solvent, lower reaction rates. |

Advanced Analytical Characterization of 1 Ethyl 3 Methylpentyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete and unambiguous assignment of all atoms in the 1-Ethyl-3-methylpentyl Acetate (B1210297) molecule can be achieved.

The structure and IUPAC numbering for 1-Ethyl-3-methylpentyl Acetate (5-methylheptan-3-yl acetate) are as follows:

The corresponding protons are labeled alphabetically for clarity in the ¹H NMR section:

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent proton environments. The characteristic downfield shift of the proton on the carbon bearing the ester oxygen (H-b) is a key diagnostic feature.

Key predicted features include:

A sharp singlet for the acetyl methyl protons (H-a) around 2.0 ppm.

A multiplet for the methine proton (H-b) adjacent to the oxygen atom, shifted downfield to approximately 4.8-5.0 ppm due to the deshielding effect of the electronegative oxygen.

Several overlapping multiplets in the upfield region (0.8-1.7 ppm) corresponding to the remaining alkyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| a | ~2.04 | Singlet (s) | 3H |

| b | ~4.85 | Multiplet (m) | 1H |

| c | ~1.55 | Multiplet (m) | 2H |

| d | ~0.90 | Triplet (t) | 3H |

| e | ~1.40 | Multiplet (m) | 2H |

| f | ~1.65 | Multiplet (m) | 1H |

| g | ~0.88 | Doublet (d) | 3H |

| h | ~1.25 | Multiplet (m) | 2H |

| i | ~0.89 | Triplet (t) | 3H |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, ten distinct signals are predicted. The carbonyl carbon of the ester group appears significantly downfield (~170 ppm), while the carbon atom bonded to the ester oxygen appears in the range of 70-80 ppm. libretexts.org The remaining saturated carbons are found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170.5 |

| C3 | ~75.0 |

| C5 | ~39.0 |

| C4 | ~36.5 |

| C2 | ~29.0 |

| C7 | ~25.0 |

| C10 | ~21.2 |

| C9 | ~19.5 |

| C8 | ~14.1 |

| C1 | ~9.8 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds. Key correlations would confirm the structure of the alkyl chain, for instance, by showing cross-peaks between H(b) and its neighbors H(c) and H(e), and between the methyl protons H(g) and the methine proton H(f).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of each carbon by linking it to its known proton signal from the ¹H NMR spectrum (e.g., correlating the signal at ~4.85 ppm with the carbon signal at ~75.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. A critical correlation would be observed between the acetyl methyl protons (H-a, ~2.04 ppm) and the carbonyl carbon (C=O, ~170.5 ppm) as well as the ester methine carbon (C3, ~75.0 ppm), confirming the acetate group's position.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₂₀O₂, corresponding to a molecular weight of 172.26 g/mol . aaronchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 172. The fragmentation of esters is well-characterized and provides significant structural clues. chemguide.co.uklibretexts.org

Predicted key fragmentations include:

Loss of acetic acid (M-60): A McLafferty rearrangement can lead to the loss of a neutral acetic acid molecule (60 Da), producing a fragment ion at m/z 112.

Formation of the acylium ion: Cleavage of the C-O single bond is common for esters, resulting in a highly stable acylium ion [CH₃CO]⁺. This fragment would produce a prominent peak, often the base peak, at m/z 43.

Loss of the alkoxy group: Cleavage can also result in the loss of the acetyloxy radical to form the 5-methylheptan-3-yl carbocation [C₈H₁₇]⁺ at m/z 113.

Alkyl chain fragmentation: Further fragmentation of the alkyl portion of the molecule would lead to smaller ions, for example, loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in a peak at m/z 143.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 113 | [C₈H₁₇]⁺ | Loss of acetyloxy radical |

| 112 | [C₈H₁₆]⁺ | McLafferty rearrangement (Loss of CH₃COOH) |

| 43 | [CH₃CO]⁺ | Acylium ion (often base peak) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of an ester. The most prominent feature is the strong carbonyl (C=O) stretching absorption. Other key bands include the C-O stretches and the C-H stretches and bends of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. The C-H and C-C bonds of the alkyl framework generally produce strong signals in the Raman spectrum, making it useful for characterizing the hydrocarbon portion of the molecule.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Vibration Type | Technique(s) | Intensity |

|---|---|---|---|

| 2850-3000 | C-H (sp³) stretch | IR, Raman | Strong |

| ~1740 | C=O (ester) stretch | IR, Raman | Very Strong (IR), Medium (Raman) |

| 1375-1465 | C-H bend | IR, Raman | Medium |

| ~1240 | C-O (acyl) stretch | IR | Strong |

| ~1050 | C-O (alkyl) stretch | IR | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of a sample and for separating different isomers.

Purity Assessment: Gas chromatography (GC), owing to the volatility of the ester, is the preferred method for assessing the purity of this compound. Using a capillary column (e.g., a non-polar DB-5 or a polar wax column) and a flame ionization detector (FID), high-resolution separation of the target compound from any impurities, such as the parent alcohol or synthesis byproducts, can be achieved. The peak area percentage from the resulting chromatogram provides a quantitative measure of purity.

Isomer Separation: this compound possesses two stereocenters (at C3 and C5), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers, which are diastereomeric to each other).

Diastereomer Separation: Standard (achiral) gas or liquid chromatography techniques can often separate diastereomers due to their different physical properties.

Enantiomer Separation: To separate the enantiomeric pairs ((3R,5R) from (3S,5S) and (3R,5S) from (3S,5R)), chiral chromatography is required. A gas chromatograph equipped with a chiral stationary phase (e.g., based on cyclodextrin derivatives) would be necessary to resolve all four stereoisomers, allowing for their individual quantification.

Gas Chromatography (GC)

Gas chromatography is a premier technique for the analysis of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For esters, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is standard.

Detailed research into the GC analysis of related secondary heptyl acetates, such as 2-heptyl acetate, provides a strong basis for establishing analytical protocols for this compound. researchgate.netresearchgate.net The choice of capillary column is critical for achieving high-resolution separation of isomers. A non-polar or medium-polarity column is typically effective for general purity analysis. For instance, a column with a stationary phase like 6% cyanopropylphenyl-94% dimethyl polysiloxane can be employed for separating various esters. google.com

The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure sharp peaks and good separation. Helium is commonly used as the carrier gas. jmaterenvironsci.com A temperature program starting at a lower temperature and gradually increasing allows for the separation of more volatile components before eluting the target analyte. scispace.com Identification is confirmed by comparing the retention time of the analyte with that of a certified reference standard. For unequivocal identification and structural elucidation, GC-MS is used, where the mass spectrum of the eluting compound provides a unique fragmentation pattern. jmaterenvironsci.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Capillary column (e.g., DB-624, Rtx-624) |

| Stationary Phase | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 80°C, Ramp: 15°C/min to 200°C, then 5°C/min to 280°C |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Ion Source) |

| Injection Mode | Split/Splitless |

Note: These parameters are illustrative and require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile esters, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for non-volatile impurities or when derivatization is not desirable. Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of esters. sielc.com

In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation of this compound would be achieved based on its hydrophobicity. A mobile phase consisting of a mixture of acetonitrile and water is typically effective for eluting esters from a C18 column. sielc.com The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution. sielc.com For compounds like esters that lack a strong chromophore, detection can be challenging. UV detection at low wavelengths (e.g., 200-210 nm) is often employed. sielc.comresearchgate.net

The method can be run in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time). An isocratic method with a simple mobile phase is often sufficient for purity assessments. sielc.com The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target analyte from any impurities. researchgate.net

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | HPLC system with UV Detector |

| Column | Newcrom R1 or equivalent C18 column (e.g., 3.2 x 100 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 20/80 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 206 nm |

| Column Temperature | Ambient or controlled (e.g., 20 °C) |

| Injection Volume | 10 - 20 µL |

| Mode | Isocratic |

Note: These parameters are representative and require validation for the specific analysis of this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 3 Methylpentyl Acetate

Hydrolysis Kinetics and Mechanism Studies

The hydrolysis of 1-Ethyl-3-methylpentyl acetate (B1210297) involves the cleavage of its ester bond by water to yield 1-ethyl-3-methylpentanol and acetic acid. This reaction can be catalyzed by either acids or bases, with each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis of esters is known as saponification. scribd.com This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. study.com This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (1-ethyl-3-methylpentoxide) as the leaving group and forming acetic acid. The alkoxide then deprotonates the acetic acid to yield 1-ethyl-3-methylpentanol and an acetate salt.

Studies on various alkyl acetates show that the reaction kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. researchgate.net The rate of saponification is sensitive to the steric hindrance around the carbonyl group. The branched structure of the 1-ethyl-3-methylpentyl group likely results in a slower reaction rate compared to simpler, unbranched secondary acetates due to increased steric hindrance, which impedes the approach of the nucleophilic hydroxide ion.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the hydrolysis mechanism begins with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack by water leads to a tetrahedral intermediate. After a series of proton transfer steps, the 1-ethyl-3-methylpentanol molecule is eliminated, and deprotonation of the resulting protonated acetic acid regenerates the acid catalyst and yields acetic acid. Unlike saponification, acid-catalyzed hydrolysis is a reversible process. longdom.org

The kinetics of acid-catalyzed hydrolysis for similar esters have been studied extensively. For instance, the hydrolysis of isopropyl acetate has been shown to proceed via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). zenodo.org It is expected that 1-Ethyl-3-methylpentyl acetate follows the same mechanistic pathway.

| Condition | Catalyst | Mechanism | Key Steps | Rate Determining Step | Products |

| Basic | OH⁻ | Nucleophilic Acyl Substitution | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of alkoxide leaving group4. Deprotonation of carboxylic acid | Attack of the hydroxide ion on the ester | 1-Ethyl-3-methylpentanol, Acetate Salt |

| Acidic | H₃O⁺ | Nucleophilic Acyl Substitution | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of alcohol5. Deprotonation | Nucleophilic attack by water | 1-Ethyl-3-methylpentanol, Acetic Acid |

Oxidation and Reduction Pathways

Oxidation

The ester functional group is generally resistant to oxidation. However, the alkyl (1-ethyl-3-methylpentyl) portion of the molecule can be oxidized under specific conditions. For instance, OH-induced oxidation of simple esters like ethyl acetate results in the formation of products such as acetic acid and other oxygenated compounds, indicating that oxidation occurs at the ethyl group. researchgate.net By analogy, the oxidation of this compound would likely involve the abstraction of a hydrogen atom from the alkyl chain, particularly from the tertiary carbon, leading to a complex mixture of oxidation products including ketones and further-oxidized carboxylic acids.

Reduction

Esters can be readily reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of this compound would cleave the ester at the acyl-oxygen bond. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the 1-ethyl-3-methylpentoxide group. A second hydride attack on the intermediate aldehyde results in the formation of two alcohol molecules after an aqueous workup: ethanol (B145695) (from the acetyl group) and 1-ethyl-3-methylpentanol (from the alkyl group).

| Transformation | Reagent | Typical Conditions | Intermediate(s) | Final Products |

| Oxidation | Strong Oxidants (e.g., KMnO₄, OH radicals) | Varies (e.g., photolysis for OH radicals) | Alkyl radicals, Peroxy radicals | Complex mixture including ketones and carboxylic acids |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by H₂O workup | Aldehyde | Ethanol, 1-Ethyl-3-methylpentanol |

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it a target for a wide range of nucleophiles.

Reactions with Nucleophiles

As discussed, hydrolysis is a key example of a reaction with a nucleophile (hydroxide or water). Other strong nucleophiles can also react in a similar manner via nucleophilic acyl substitution.

Ammonolysis: Reaction with ammonia (B1221849) (NH₃) would lead to the formation of acetamide (B32628) and 1-ethyl-3-methylpentanol.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkyl group. For example, reacting this compound with methanol (B129727) would yield methyl acetate and 1-ethyl-3-methylpentanol.

Grignard Reagents: Reaction with organometallic reagents like Grignard reagents (R-MgX) results in the formation of tertiary alcohols. The reaction involves two additions of the Grignard reagent to the carbonyl carbon. The first addition forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

Reactions with Electrophiles

The ester group itself is generally not reactive towards electrophiles. The lone pairs of electrons on the oxygen atoms, however, can act as weak Lewis bases. The most significant reaction of this type is the initial protonation of the carbonyl oxygen by a strong acid, which activates the ester toward nucleophilic attack, as seen in acid-catalyzed hydrolysis. pressbooks.pub

Thermal Decomposition Characteristics

When heated to high temperatures in the absence of oxygen (pyrolysis), esters with at least one hydrogen atom on the beta-carbon of the alkyl group can undergo thermal elimination. This reaction, known as ester pyrolysis, is a syn-elimination that proceeds through a cyclic six-membered transition state.

For this compound, the decomposition would yield acetic acid and an alkene. Due to the structure of the 1-ethyl-3-methylpentyl group, there are multiple beta-hydrogens available for elimination, which could lead to a mixture of alkene products. The primary products would be isomers of octene.

Studies on the thermal decomposition of simpler esters, such as ethyl acetate, show that the main products are acetic acid and ethylene, with the reaction occurring at temperatures typically above 400°C. researchgate.net Research into the decomposition of 1-ethyl-3-methylimidazolium (B1214524) acetate has shown that the decomposition pathway can be complex, with activation energies around 135-140 kJ·mol⁻¹ for SN2-dominated pathways. chemrxiv.orgchemrxiv.org While this is an ionic liquid, the data on the acetate moiety provides insight into the energies required for decomposition. The pyrolysis of this compound is expected to proceed via a concerted pericyclic mechanism with a similar or slightly higher activation energy due to its more complex structure.

| Parameter | Description |

| Reaction Type | Ester Pyrolysis (syn-elimination) |

| Mechanism | Concerted, involving a 6-membered cyclic transition state |

| Temperature Range | Typically > 400°C |

| Primary Products | Acetic Acid, Octene isomers |

| Activation Energy (Ea) | Estimated to be in the range of 140-200 kJ·mol⁻¹ (by analogy to similar esters) |

Environmental Fate and Biodegradation of 1 Ethyl 3 Methylpentyl Acetate

Biotic Degradation Mechanisms and Microbial Pathways

The primary mechanism for the biotic degradation of 1-Ethyl-3-methylpentyl Acetate (B1210297) in the environment is expected to be enzymatic hydrolysis. This initial step is carried out by a wide variety of microorganisms that possess non-specific esterase enzymes.

The hydrolysis of the ester bond in 1-Ethyl-3-methylpentyl Acetate yields its constituent alcohol and carboxylic acid:

1-Ethyl-3-methylpentanol

Acetic acid

Both of these primary metabolites are generally susceptible to further microbial degradation. Acetic acid is a simple, two-carbon molecule that can be readily converted to acetyl-CoA by many microorganisms and subsequently mineralized to carbon dioxide and water via central metabolic pathways like the tricarboxylic acid (TCA) cycle. biotechniques.com

The degradation of the branched-chain alcohol, 1-Ethyl-3-methylpentanol, would likely proceed through oxidative pathways. Bacteria can oxidize alcohols to corresponding aldehydes and then to carboxylic acids, which can be further metabolized. nih.gov

The structural complexity of this compound, specifically the branching in its alkyl (alcohol) moiety, is a critical factor influencing its rate of biodegradation. Studies on other organic compounds have shown that increased branching can hinder microbial degradation. For instance, the anaerobic biodegradation of 2-ethylhexyl acetate (a branched C8 acetate) was significantly slower than its linear isomer, n-octyl acetate. researchgate.net Similarly, highly branched alkyl chains in other classes of compounds, like alkylbenzene sulfonates, have demonstrated resistance to microbial attack. mpob.gov.my This suggests that while this compound is expected to be biodegradable, its persistence may be greater than that of linear C8 acetates.

Table 1: Predicted Biotic Degradation Pathway of this compound

| Step | Process | Reactant | Enzyme Class (Predicted) | Products |

|---|---|---|---|---|

| 1 | Hydrolysis | This compound | Esterases | 1-Ethyl-3-methylpentanol + Acetic Acid |

| 2a | Oxidation | 1-Ethyl-3-methylpentanol | Alcohol Dehydrogenases, Aldehyde Dehydrogenases | Branched Carboxylic Acids |

| 2b | Metabolism | Acetic Acid | Acyl-CoA Synthetases | Acetyl-CoA |

| 3 | Mineralization | Intermediates from 2a & 2b | Various | CO₂ + H₂O + Biomass |

Abiotic Degradation Processes (Photolysis, Hydrolysis)

Abiotic processes, independent of microbial activity, also contribute to the degradation of this compound in the environment.

Hydrolysis: As an ester, this compound is susceptible to chemical hydrolysis, a reaction with water that cleaves the ester bond to form the parent alcohol and acid. The rate of this reaction is highly dependent on the pH of the surrounding medium. While generally slow at neutral pH, the rate of hydrolysis increases significantly in both acidic and alkaline conditions. dropofodor.com For a structurally similar compound, n-hexyl acetate, the estimated half-life for hydrolysis is 2.1 years at a neutral pH of 7, but this decreases to 78 days at a more alkaline pH of 8. nih.govechemi.com This indicates that chemical hydrolysis is likely a slow but relevant degradation pathway in natural waters, particularly those with a pH above neutral.

Photolysis: Direct photolysis, the degradation of a chemical by direct absorption of sunlight, is not expected to be a significant process for this compound. Simple alkyl esters lack chromophores, which are parts of a molecule that absorb light at wavelengths found in sunlight (greater than 290 nm). nih.gov

However, indirect photolysis is a potential degradation pathway in both the atmosphere and sunlit surface waters. In the atmosphere, volatile organic compounds like esters can react with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for n-hexyl acetate due to this reaction is approximately 2.2 days. echemi.com In aquatic environments, dissolved organic matter can act as a photosensitizer, absorbing sunlight and generating reactive species like hydroxyl radicals that can then degrade compounds like esters. acs.org

Table 2: Predicted Abiotic Degradation Parameters (based on n-hexyl acetate)

| Process | Compartment | Key Reactant | Predicted Half-life | Citation |

|---|---|---|---|---|

| Hydrolysis (pH 7) | Water | H₂O | 2.1 years | nih.govechemi.com |

| Hydrolysis (pH 8) | Water | H₂O | 78 days | nih.govechemi.com |

Environmental Persistence and Transport Studies

The environmental persistence of this compound is determined by the interplay of its degradation rates and its tendency to move between environmental compartments. While specific studies on this compound are unavailable, its behavior can be inferred from its structure.

Persistence: The compound's branched structure may lead to greater persistence compared to linear esters of similar molecular weight due to slower biodegradation. researchgate.net The slow rate of chemical hydrolysis at neutral pH also suggests it could persist in certain aquatic systems. However, the combination of biotic and abiotic degradation pathways indicates that it is unlikely to be classified as a highly persistent substance in the environment.

Transport: The movement of this compound in the environment is governed by its physical-chemical properties. As a C10 ester, it is expected to have relatively low water solubility and a moderate octanol-water partition coefficient (Kow), suggesting a tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. echemi.com

Esters with similar properties, such as n-hexyl acetate, are expected to volatilize from water surfaces to the atmosphere, where they can be transported and subsequently degraded. echemi.com Therefore, atmospheric transport could be a significant distribution pathway. If released to soil, a combination of volatilization, adsorption to soil particles, and leaching into groundwater could occur, with the extent of each process dependent on soil type and environmental conditions. Many fragrance materials, a class that includes numerous esters, are known to be distributed through air, water, and soil. nih.govresearchgate.net

Metabolite Identification and Ecotoxicological Implications

Metabolite Identification: As established, the first step in both biotic and abiotic degradation is the cleavage of the ester bond. This produces two primary metabolites:

1-Ethyl-3-methylpentanol: A branched, eight-carbon (octyl) secondary alcohol.

Acetic Acid: A simple, two-carbon carboxylic acid.

Further microbial action on 1-Ethyl-3-methylpentanol is expected to produce a series of intermediate metabolites. This would likely involve the oxidation of the alcohol to a ketone (3-methyl-5-octanone), followed by further enzymatic cleavage. The catabolism of branched-chain compounds in bacteria can be complex, often involving pathways similar to those for branched-chain amino acids, leading to various smaller organic acids and acyl-CoA esters that can enter central metabolism. nih.govresearchgate.net

Ecotoxicological Implications of Metabolites: This section focuses strictly on the chemical nature of the metabolites and their general implications, not on specific toxicity profiles.

1-Ethyl-3-methylpentanol: As a higher alcohol, this compound is lipophilic and can exhibit baseline narcotic toxicity to aquatic organisms. The ecotoxicity of esters and their degradation products is complex; in some cases, the alcohol and acid metabolites can be more or less toxic than the parent ester. researchgate.net The formation of this alcohol as a stable intermediate is a crucial aspect of the environmental fate of the parent compound.

Acetic Acid: This metabolite is a natural and ubiquitous substance in the environment and is readily metabolized by a vast range of organisms. At the concentrations expected from the degradation of trace environmental contaminants, acetic acid itself poses a low ecotoxicological risk. biotechniques.com

The potential for the formation of more persistent or biologically active intermediates from the subsequent degradation of the branched alcohol moiety cannot be entirely ruled out without specific studies. For some complex esters, like phthalates, the monoester intermediates are known to be more biologically active than the parent diester. researchgate.net

Potential Research Applications and Broader Chemical Relevance of 1 Ethyl 3 Methylpentyl Acetate

Exploration as a Specialty Chemical Intermediate

As a branched acetate (B1210297) ester, 1-Ethyl-3-methylpentyl acetate holds potential as a valuable intermediate in the synthesis of more complex molecules. The ester functional group can undergo various chemical transformations, such as hydrolysis to the corresponding alcohol (1-ethyl-3-methylpentanol) and acetic acid, or transesterification to produce other esters.

The branched nature of the alkyl chain is of particular significance. Branched structures in chemical intermediates can influence the physical and chemical properties of the final products. For instance, they can enhance solubility in nonpolar solvents, lower the melting point, and introduce steric hindrance that can direct the stereoselectivity of subsequent reactions. Research in areas such as the synthesis of novel plasticizers, lubricants, and surfactants could potentially utilize this compound as a starting material to impart these desirable properties.

Potential Synthetic Pathways Involving this compound:

| Reaction Type | Reactants | Potential Products |

| Hydrolysis | This compound, Water | 1-Ethyl-3-methylpentanol, Acetic Acid |

| Transesterification | This compound, Alcohol (R-OH) | New Ester (R-O-C(=O)CH3), 1-Ethyl-3-methylpentanol |

| Aminolysis | This compound, Amine (R-NH2) | N-substituted Acetamide (B32628), 1-Ethyl-3-methylpentanol |

Role in Multicomponent Solvent Systems Research

The study of solvent effects is crucial in chemical synthesis and materials science. Branched esters like this compound are expected to exhibit distinct solvent properties compared to their linear isomers. The branching can disrupt close packing of molecules, leading to a lower viscosity and freezing point.

In research focused on multicomponent solvent systems, this compound could be investigated as a co-solvent to modify the properties of existing solvent blends. Its inclusion could potentially alter polarity, boiling point, and solvency for specific solutes. For example, in coatings and ink formulations, such esters can act as "tail solvents" that evaporate slowly, allowing for better film formation and leveling. Research in this area would involve characterizing the phase behavior, viscosity, and solute-solvent interactions in ternary or quaternary systems containing this ester.

Inclusion in Advanced Materials Development

The development of new materials with tailored properties is a cornerstone of modern chemical research. The molecular structure of this compound suggests its potential as a component in the formulation of advanced polymers and plastics.

Esters are commonly used as plasticizers to increase the flexibility and durability of polymers. The branched structure of this compound could offer advantages over traditional linear plasticizers by providing greater efficiency in disrupting polymer chain interactions, potentially leading to improved low-temperature performance and reduced migration from the polymer matrix.

Furthermore, in the realm of polymer synthesis, this ester could be explored as a reactive diluent or a monomer precursor after suitable chemical modification. Research in this domain would involve blending this compound with various polymers and characterizing the resulting material's mechanical, thermal, and morphological properties.

Natural Occurrence and Biosynthetic Pathways of 1 Ethyl 3 Methylpentyl Acetate Analogues

Identification in Biological Extracts and Natural Sources

Analogues of 1-ethyl-3-methylpentyl acetate (B1210297), particularly other secondary heptyl acetates and various branched-chain esters, have been identified in a variety of natural sources. Fruits are a primary source of these volatile compounds, where they contribute to the characteristic aroma and flavor. For instance, various esters are key components of the volatile profile of fruits from the genus Chaenomeles, commonly known as flowering quince. tandfonline.comtandfonline.comslu.seresearchgate.netmdpi.com Studies on different Chaenomeles species have identified a rich array of esters, aldehydes, alcohols, and terpenes that constitute their distinctive fragrance. slu.semdpi.com While straight-chain esters like hexyl acetate and ethyl acetate are common, the presence of more complex, branched esters contributes to the unique aromatic notes of these fruits.

In the insect world, branched acetate esters are frequently employed as pheromones. The superfamily Coccoidea, which includes mealybugs and scale insects, is a notable example where females, being largely immobile, release potent sex pheromones to attract winged males for mating. rsc.orgmdpi.comnih.govroyalsocietypublishing.org These pheromones are often complex blends of volatile compounds, with branched terpenoid acetates being common constituents. rsc.org For example, the sex pheromone of the longtailed mealybug, Pseudococcus longispinus, has been identified as a novel monoterpenoid acetate. nih.gov Similarly, the invasive mealybug Delottococcus aberiae utilizes trans-α-necrodyl acetate as a minor component of its sex pheromone. mdpi.com Aggregation pheromones in some beetle species also feature branched esters. For instance, male powder-post beetles (Lyctus africanus) produce a mixture of esters, including 2-propyl dodecanoate and 3-pentyl dodecanoate, that attract both males and females. nih.gov

Below is a table summarizing the identification of 1-ethyl-3-methylpentyl acetate analogues in various natural sources.

| Compound Class | Specific Analogue Example(s) | Natural Source (Species) | Function/Role |

| Branched Acetate Esters | Various Esters | Chaenomeles speciosa (Flowering Quince) | Fruit Aroma/Flavor |

| Terpenoid Acetates | Novel Monoterpenoid Acetate | Pseudococcus longispinus (Longtailed Mealybug) | Sex Pheromone |

| Terpenoid Acetates | trans-α-Necrodyl Acetate | Delottococcus aberiae (Invasive Mealybug) | Sex Pheromone |

| Branched Acetate Esters | 2-Propyl dodecanoate, 3-Pentyl dodecanoate | Lyctus africanus (Powder-post Beetle) | Aggregation Pheromone |

Enzymatic Synthesis and Metabolic Pathways in Organisms

The biosynthesis of branched acetate esters in both plants and insects follows a general pathway involving the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). researchgate.netashs.orgashs.orgfrontiersin.orgnih.gov The structural diversity of the resulting esters is determined by the specificities of the AATs for both the alcohol and acyl-CoA substrates.

In plants, particularly in fruits, the precursors for branched-chain esters are derived from the metabolism of branched-chain amino acids such as leucine, isoleucine, and valine. frontiersin.org These amino acids are converted into their corresponding branched-chain alcohols through a series of enzymatic reactions. The final step is the acetylation of these alcohols by AATs, using acetyl-CoA as the acyl donor. frontiersin.org The expression and activity of AATs are often developmentally regulated, increasing during fruit ripening to produce the characteristic burst of aroma compounds. ashs.orgashs.org For example, in peach (Prunus persica), specific AATs have been identified as playing a crucial role in the formation of aroma compounds. researchgate.netashs.orgashs.org

In insects, the biosynthetic pathways for pheromonal acetates are often linked to fatty acid metabolism. wikipedia.org Fatty acids can be modified through desaturation, chain-shortening, and reduction to produce a variety of alcohols, which are then esterified by acetyltransferases to form the final pheromone components. wikipedia.org The biosynthesis of the unique branched structures found in many mealybug pheromones likely involves specialized enzymatic pathways that modify common isoprenoid precursors. rsc.org

The key enzymatic step in the formation of these esters is summarized below:

| Reaction | Substrate 1 | Substrate 2 | Enzyme | Product |

| Esterification | Branched-chain Alcohol | Acetyl-CoA | Alcohol Acyltransferase (AAT) | Branched-chain Acetate Ester |

Ecological Roles of Related Branched Acetate Esters

Branched acetate esters play pivotal roles in mediating ecological interactions. Their function as volatile signals is critical for reproduction, aggregation, and defense in insects, as well as for seed dispersal in plants.

In insects, these esters are a major class of pheromones. wikipedia.orgresearchgate.net Sex pheromones, often released by females, can be highly specific and are essential for males to locate mates, thereby ensuring reproductive success and maintaining reproductive isolation between closely related species. royalsocietypublishing.orgwikipedia.org Aggregation pheromones, produced by one or both sexes, attract conspecifics to a particular location, which can be beneficial for overcoming host plant defenses, finding mates, or for defense against predators. nih.govwikipedia.org Alarm pheromones, which can also be esters, are released in response to a threat and can elicit dispersal or aggressive behavior in other members of the species. wikipedia.org

In plants, the fruity aromas produced by the emission of a complex blend of volatile compounds, including branched acetate esters, serve as an honest signal to attract frugivores. nih.gov These animals consume the fruit and in return, disperse the seeds, often over considerable distances. The scent profile can indicate the ripeness and nutritional quality of the fruit, allowing frugivores to select the most rewarding food sources. nih.gov Beyond attracting seed dispersers, floral scents containing esters can also play a role in attracting pollinators. nih.gov The specific composition of the floral bouquet can attract specific pollinators, contributing to the reproductive success of the plant. nih.gov Furthermore, some plant volatiles, including esters, can be involved in defense, either by repelling herbivores or by attracting the natural enemies of those herbivores.

The diverse ecological functions of branched acetate esters are highlighted in the following table:

| Ecological Role | Organism(s) | Specific Function |

| Pheromonal Communication | ||

| Sex Attraction | Mealybugs (Coccoidea) | Males are attracted to sedentary females for mating. rsc.orgmdpi.comnih.govroyalsocietypublishing.org |

| Aggregation | Powder-post Beetles (Lyctus africanus) | Individuals are attracted to a common resource for feeding and mating. nih.gov |

| Alarm Signaling | Various Insects | Warns conspecifics of danger. wikipedia.org |

| Plant-Animal Interactions | ||

| Seed Dispersal | Fruiting Plants (e.g., Chaenomeles) | Fruity aroma attracts animals to consume fruits and disperse seeds. slu.se |

| Pollinator Attraction | Flowering Plants | Floral scent guides pollinators to flowers for nectar/pollen rewards. nih.gov |

| Indirect Defense | Various Plants | Volatiles released upon herbivory attract predators or parasitoids of the herbivore. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.